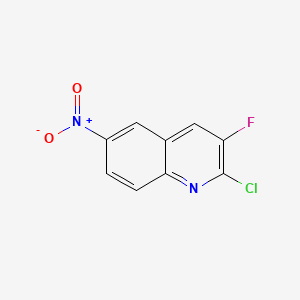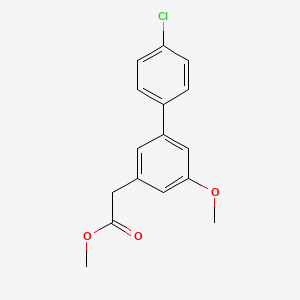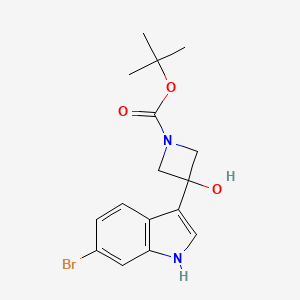
5-Bromo-3-nitrophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-nitrophthalic acid is an organic compound with the molecular formula C8H4BrNO4 It is a derivative of phthalic acid, characterized by the presence of bromine and nitro functional groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitrophthalic acid typically involves the nitration of 5-bromophthalic acid. The process begins with the bromination of phthalic acid to produce 5-bromophthalic acid, which is then subjected to nitration using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at elevated temperatures to ensure complete nitration .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-nitrophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Esterification: Alcohols in the presence of sulfuric acid.
Major Products Formed:
Reduction: 5-Amino-3-nitrophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
5-Bromo-3-nitrophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-nitrophthalic acid and its derivatives involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .
Comparación Con Compuestos Similares
- 3-Bromo-5-nitrobenzoic acid
- 3-Nitrophthalic acid
- 5-Nitroisophthalic acid
Comparison: 5-Bromo-3-nitrophthalic acid is unique due to the presence of both bromine and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity. Compared to 3-Nitrophthalic acid, the bromine atom in this compound enhances its potential for halogen bonding and substitution reactions .
Propiedades
Fórmula molecular |
C8H4BrNO6 |
|---|---|
Peso molecular |
290.02 g/mol |
Nombre IUPAC |
5-bromo-3-nitrophthalic acid |
InChI |
InChI=1S/C8H4BrNO6/c9-3-1-4(7(11)12)6(8(13)14)5(2-3)10(15)16/h1-2H,(H,11,12)(H,13,14) |
Clave InChI |
JBPMTPKAVCXQDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)


![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)






